4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound characterized by its unique structure, which includes a benzyl group, a phenoxymethyl group, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of benzylamine with phenol derivatives under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogens or other electrophiles under controlled conditions.
Major Products Formed:
Oxidation may yield sulfonic acids or sulfoxides.
Reduction can produce thioethers or thiols.
Substitution reactions can result in halogenated derivatives or other substituted triazoles.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme research. Medicine: Industry: It can be utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed studies and experiments.
Comparison with Similar Compounds
4-Methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Uniqueness: 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
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Biological Activity
4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 309734-79-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3OS with a molecular weight of 297.38 g/mol. The compound features a triazole ring with a thiol group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases.
- Antimicrobial Activity : The thiol group plays a crucial role in the antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic processes.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with some compounds showing comparable activity to standard antibiotics like streptomycin .
Compound Name | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | TBD | Various bacteria |
Bifonazole | TBD | Fungal infections |
Streptomycin | TBD | Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays using human colon cancer (HCT116) cell lines showed that certain triazole derivatives exhibited high anticancer activity. For instance, one derivative demonstrated an IC50 value of 4.363 µM compared to doxorubicin .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study 1 : A study evaluated the effects of various triazole compounds on Mycobacterium bovis BCG. The most potent compound had an MIC value of 31.25 µg/mL .
- Case Study 2 : Research into the antiviral properties revealed that certain triazoles could inhibit viral replication in cell cultures, indicating potential as antiviral agents .
Comparative Analysis
When compared to other related compounds such as 4-methyl and 4-ethyl derivatives of triazole-thiols, this compound exhibited unique biological properties that may enhance its applicability in therapeutic settings.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate to High |
4-Methyl derivative | Moderate | Low |
4-Ethyl derivative | Low | Moderate |
Properties
IUPAC Name |
4-benzyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c21-16-18-17-15(12-20-14-9-5-2-6-10-14)19(16)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSDNTVPHQQNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.